molecular formula C15H17F2NO4S B2869741 N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide CAS No. 1421456-53-2

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide

Cat. No.: B2869741
CAS No.: 1421456-53-2
M. Wt: 345.36
InChI Key: JIFVXCRMQHDJIV-UHFFFAOYSA-N
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Description

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide involves several steps. One common method includes the reaction of 2,5-dimethylfuran with appropriate reagents to introduce the hydroxypropyl group. Industrial production methods often utilize microwave-assisted synthesis and ultrasonic irradiation to enhance reaction efficiency and yield .

Chemical Reactions Analysis

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell growth and proliferation .

Comparison with Similar Compounds

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2,6-difluorobenzenesulfonamide can be compared with other furan derivatives such as:

Properties

IUPAC Name

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO4S/c1-9-8-11(10(2)22-9)14(19)6-7-18-23(20,21)15-12(16)4-3-5-13(15)17/h3-5,8,14,18-19H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIFVXCRMQHDJIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=C(C=CC=C2F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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